2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid

Description

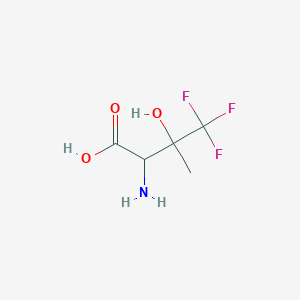

2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid is a fluorinated β-amino acid derivative characterized by a trifluoromethyl group at the C4 position, a hydroxyl group, and a methyl group at the C3 position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl and methyl groups introduce steric and electronic effects that may influence solubility, hydrogen-bonding capacity, and interactions with biological targets .

Properties

IUPAC Name |

2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO3/c1-4(12,5(6,7)8)2(9)3(10)11/h2,12H,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCUBJJIMXDWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid can be achieved through several methods. One notable method involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base. This complex is then alkylated with CF3-CH2-I under basic conditions. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound, which is then converted to its N-Fmoc derivative .

Industrial Production Methods

For large-scale production, the same method can be employed with slight modifications to optimize yield and efficiency. The process involves the use of a recyclable chiral auxiliary, which allows for the consecutive preparation of over 300 grams of the target compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a bioisostere of leucine in protein engineering and drug design.

Industry: It is used in the production of fluorinated compounds, which are valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s metabolic stability and bioactivity by mimicking the three-dimensional structure of targeted protein receptors . This allows for fine-tuning of the desired bioactivity and pharmacokinetics of the compound.

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity: The hydroxyl group in the target compound likely increases solubility compared to non-hydroxylated analogs like 2-amino-4,4,4-trifluorobutanoic acid.

- Acidity: The trifluoromethyl group is strongly electron-withdrawing, lowering the pKa of the carboxylic acid group relative to non-fluorinated amino acids .

Nitric Oxide (NO) Inhibition

Fluorine atoms enhance bioavailability and target binding in such systems. The hydroxyl and methyl groups in the target compound may modulate similar biological effects, though steric hindrance could reduce efficacy compared to planar heterocycles.

Co-Crystal/Salt Formation

Fluorinated amino acids with charged nitrogen atoms (e.g., 2-amino-4,6-dimethylpyrimidine) form co-crystals with diclofenac via hydrogen bonding . The amino and hydroxyl groups in the target compound could facilitate similar interactions, though the trifluoromethyl group may weaken hydrogen-bond donor capacity compared to non-fluorinated analogs.

Biological Activity

Overview

2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid (CAS Number: 155892-19-6) is a fluorinated amino acid derivative characterized by its unique trifluoromethyl and hydroxyl functional groups. This compound serves as a bioisostere of leucine, which allows it to mimic the structural and functional roles of this essential amino acid in various biological processes. Its molecular formula is , and it has garnered interest for its potential applications in metabolic modulation and drug design.

Target of Action

As a leucine bioisostere, this compound interacts with biological systems similarly to leucine. This interaction can influence protein synthesis and cellular signaling pathways.

Mode of Action

The compound's trifluoromethyl group enhances its lipophilicity, potentially facilitating its incorporation into protein structures and affecting enzyme activity. It may modulate metabolic pathways related to amino acid metabolism, thereby influencing cellular functions.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Metabolic Modulation : Studies suggest that this compound can influence pathways involved in amino acid metabolism. Its structural similarity to natural amino acids allows it to interact with various enzymes and receptors, potentially affecting their activity.

- Protein Engineering : As a leucine mimic, it can be utilized in the design of peptides and peptidomimetics that require specific structural characteristics for biological activity .

- Therapeutic Potential : Preliminary data indicate that the compound may serve as a therapeutic agent in metabolic disorders due to its ability to modulate enzyme activities involved in metabolic processes.

Case Studies

Several studies have explored the biological implications of this compound:

- Enzyme Interaction Studies : Research has focused on the compound's binding affinity with various enzymes. For example, studies have shown that it can affect the activity of enzymes involved in amino acid metabolism, suggesting its potential role as a therapeutic agent in conditions like obesity and diabetes.

- Synthesis and Applications : The compound has been synthesized using various methods, including asymmetric synthesis techniques that yield enantiomerically pure derivatives suitable for biological applications. These methods highlight its utility in drug development and biochemical research .

Comparative Analysis

| Property | This compound | Leucine |

|---|---|---|

| Molecular Formula | ||

| Role in Protein Structures | Bioisostere of leucine | Essential amino acid |

| Biological Activity | Modulates enzyme activity; potential therapeutic uses | Critical for protein synthesis |

| Lipophilicity | Enhanced due to trifluoromethyl group | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.